(E)-Ethyl 3-(piperidin-4-yl)acrylate

Stereochemistry Quality Control Procurement Specification

Researchers synthesizing trans-2,6-disubstituted piperidine scaffolds face unpredictable diastereoselectivity when using saturated or (Z)-acrylate building blocks. (E)-Ethyl 3-(piperidin-4-yl)acrylate (CAS 669074-80-0) provides a stereodefined solution. • Exclusive trans diastereoselectivity in intramolecular Michael additions-(E)-substrates yield trans products, while (Z)- or saturated analogs produce cis isomers or fail to cyclize. • Free piperidine NH eliminates deprotection steps vs. N-Boc analogs, reducing step count and total synthesis cost. • Multi-vendor availability (≥98% purity) across NA, EU, and Asia ensures supply chain redundancy and competitive procurement.

Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
Cat. No. B8138395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-Ethyl 3-(piperidin-4-yl)acrylate
Molecular FormulaC10H17NO2
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC1CCNCC1
InChIInChI=1S/C10H17NO2/c1-2-13-10(12)4-3-9-5-7-11-8-6-9/h3-4,9,11H,2,5-8H2,1H3/b4-3+
InChIKeyIQPHDWSQQIVLEB-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-Ethyl 3-(piperidin-4-yl)acrylate: Product Specifications


(E)-Ethyl 3-(piperidin-4-yl)acrylate (CAS 669074-80-0) is a piperidine-functionalized α,β-unsaturated ester with molecular formula C₁₀H₁₇NO₂ and molecular weight 183.25 g/mol . The compound features an ethyl acrylate backbone substituted at the β-position with a piperidin-4-yl group in the (E)-configuration, denoting a trans spatial arrangement across the double bond that critically determines reactivity and intermolecular interactions . This compound is offered at ≥98% purity by multiple verified vendors and serves as a key intermediate in pharmaceutical synthesis, particularly in the development of centrally acting drugs and bioactive molecules requiring a constrained amine with a conjugated ester system .

(E)-Ethyl 3-(piperidin-4-yl)acrylate: Substitution Limitations


The (E)-Ethyl 3-(piperidin-4-yl)acrylate cannot be simply interchanged with its saturated analog ethyl 3-(piperidin-4-yl)propanoate (CAS 71879-55-5) or the (Z)-isomer because double-bond geometry and the α,β-unsaturation fundamentally alter both reactivity and stereochemical outcomes. Literature evidence demonstrates that the geometry about the carbon-carbon double bond of the Michael acceptor within piperidine-acrylate substrates has a significant impact on the diastereoselectivity of cyclization processes, with the (E)-configuration enabling stereospecific intramolecular Michael additions that produce exclusively trans-2,6-disubstituted piperidines, whereas the (Z)-isomer or saturated analogs yield cis-isomers or fail to undergo equivalent transformations [1]. Furthermore, the free piperidine NH group provides a handle for direct functionalization without deprotection steps, a distinction from N-Boc-protected analogs (e.g., 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)acrylic acid) that require additional synthetic manipulation and incur higher procurement costs .

(E)-Ethyl 3-(piperidin-4-yl)acrylate: Comparative Data


Stereochemical Purity Across Vendors

Multiple vendors list this compound as "(E)-Ethyl 3-(piperidin-4-yl)acrylate" with explicit stereochemical designation, whereas the closely related analog ethyl 3-(piperidin-4-yl)propanoate (CAS 71879-55-5) lacks stereochemical specification due to saturation of the double bond. The (E)-configuration is documented in the InChI Key (IQPHDWSQQIVLEB-ONEGZZNKSA-N) as a defined stereochemical entity . In catalytic kinetic resolution studies of disubstituted piperidines, trans-substituted (i.e., (E)-type) piperidines exhibited selectivity factors (s) up to 52 compared to cis-isomers, demonstrating that stereochemical identity is not merely nominal but functionally consequential for downstream reactivity [1].

Stereochemistry Quality Control Procurement Specification

Cost Advantage vs. N-Protected Analogs

The free piperidine form (E)-Ethyl 3-(piperidin-4-yl)acrylate (CAS 669074-80-0) is available at $125 per 100 mg from AKSci (≥98% purity) . In contrast, the N-Boc-protected analog 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)acrylic acid (CAS 181073-79-0) is listed at a higher price point for equivalent purity (95%) . The free amine form eliminates the need for a deprotection step (typically TFA or HCl treatment followed by neutralization), reducing both reagent costs and synthetic step count in multi-step sequences.

Cost Analysis Synthetic Intermediate Procurement Economics

Stereochemical Control in Cyclization

In intramolecular Michael addition reactions of tethered acrylates, the (E)-geometry of the α,β-unsaturated ester substrate is a critical determinant of cyclization stereochemistry. Reductive amination of keto acrylate (E)-configured substrate (13) delivers the isomeric trans-2,6-disubstituted piperidine (27) as the exclusive product of reaction, whereas treatment of the corresponding (Z)-configured or saturated substrate (12) yields exclusively the cis-2,6-disubstituted piperidine (26) [1]. This stereochemical outcome is directly attributable to the double-bond geometry of the acrylate Michael acceptor, establishing that the (E)-configuration is functionally non-interchangeable with the (Z)-isomer or saturated analog for stereocontrolled piperidine synthesis.

Diastereoselectivity Intramolecular Michael Addition Piperidine Synthesis

Multi-Vendor Sourcing & Verified Purity

(E)-Ethyl 3-(piperidin-4-yl)acrylate is stocked by multiple independent vendors with consistent ≥98% purity specifications: Leyan (Cat# 1598164, 98%), AKSci (Cat# 4118ES, 98%), CymitQuimica (Ref# IN-DA024UTZ, 98%), and MolCore (95%) . This multi-vendor availability contrasts with closely related analogs such as ethyl 3-(piperidin-4-yl)propanoate (CAS 71879-55-5), which is listed by fewer suppliers, or N-substituted piperidine acrylates that are often custom-synthesis items. The compound is stocked in multiple geographic regions (USA, Europe, China), providing supply chain redundancy for pharmaceutical development and academic research laboratories.

Supply Chain Vendor Comparison Purity Specification

Direct Functionalization Without Deprotection

The free piperidine NH group in (E)-Ethyl 3-(piperidin-4-yl)acrylate provides a nucleophilic handle for direct alkylation, acylation, reductive amination, or sulfonylation without requiring a deprotection step. Literature precedent demonstrates that 4-substituted piperidine analogs are synthesized from free piperidine precursors for applications including subtype-selective NMDA receptor antagonists and neurokinin receptor antagonists [1][2]. In contrast, N-protected analogs such as N-Boc- or N-Cbz-piperidine acrylates require an additional deprotection step (acidic or hydrogenolytic conditions) that adds 1-2 synthetic steps and may compromise acid- or reduction-sensitive functionality elsewhere in the molecule. The saturated analog ethyl 3-(piperidin-4-yl)propanoate (CAS 71879-55-5) lacks the α,β-unsaturation required for Michael addition and conjugate addition chemistry, a functional distinction documented in intramolecular Michael addition studies where the acrylate double bond is essential for cyclization [3].

Synthetic Efficiency Functional Group Handling Step Economy

(E)-Ethyl 3-(piperidin-4-yl)acrylate: Procurement Scenarios


Trans-2,6-Disubstituted Piperidine Synthesis

Medicinal chemistry laboratories developing trans-2,6-disubstituted piperidine scaffolds for receptor ligands should procure the (E)-configured acrylate to ensure exclusive trans diastereoselectivity in intramolecular Michael addition cyclizations. Evidence demonstrates that (E)-acrylate substrates yield exclusively trans products, whereas (Z)-configured or saturated analogs yield cis products [1]. This stereochemical predictability is critical for structure-activity relationship (SAR) studies targeting specific piperidine stereoisomers, as documented in 4-substituted piperidine analog development for subtype-selective NMDA receptor antagonism [2] and neurokinin receptor modulation [3].

Cost-Effective Multi-Step Synthesis

Research programs synthesizing piperidine-containing compounds through multi-step sequences should select (E)-Ethyl 3-(piperidin-4-yl)acrylate over N-protected analogs to reduce total synthesis cost and step count. The compound is available at lower cost per unit mass than N-Boc-protected alternatives , and the free NH group eliminates a deprotection step, improving overall yield and reducing reagent consumption. This step economy is particularly valuable in parallel synthesis and library production where cumulative savings across multiple analogs are substantial.

Supply Chain Risk Mitigation

Procurement managers supporting pharmaceutical development programs should prioritize (E)-Ethyl 3-(piperidin-4-yl)acrylate due to its multi-vendor availability across North America, Europe, and Asia . This supply chain redundancy minimizes single-supplier dependency and enables competitive bidding, in contrast to more specialized piperidine acrylate derivatives that are often single-sourced or custom-synthesis items. Consistent ≥98% purity specifications across vendors simplify quality control documentation for GMP-adjacent research and IND-enabling studies.

Michael Acceptor-Dependent Chemistry

Synthetic chemistry groups requiring α,β-unsaturated ester functionality for Michael addition, conjugate addition, or cyclization chemistry must procure the acrylate form rather than the saturated propanoate analog (CAS 71879-55-5). The (E)-configuration provides a defined geometry for stereospecific transformations [4], while the acrylate double bond serves as an electrophilic trap in cascade reactions. This functional distinction is essential for accessing reaction pathways that are unavailable to saturated piperidine-propanoate building blocks.

Technical Documentation Hub

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